An In-Depth Technical Guide to 5H-pyrido[4,3-b]indol-3-amine: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 5H-pyrido[4,3-b]indol-3-amine: Structure, Properties, and Therapeutic Potential
Executive Summary: This guide provides a comprehensive technical overview of 5H-pyrido[4,3-b]indol-3-amine, a heterocyclic aromatic compound belonging to the γ-carboline class. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its role as a potent inhibitor of tubulin polymerization, a validated mechanism for anticancer therapy. This document details the compound's chemical structure, physicochemical properties, synthesis methodologies, and mechanism of action. It aims to serve as a foundational resource for scientists exploring the therapeutic applications of the pyrido[4,3-b]indole core.
Chemical Identity and Structure
The γ-Carboline Scaffold
5H-pyrido[4,3-b]indol-3-amine is a derivative of γ-carboline (5H-pyrido[4,3-b]indole), a tricyclic heteroaromatic system where a pyridine ring is fused to an indole moiety.[1][2] The nomenclature "γ" (gamma) specifies the fusion pattern, distinguishing it from its isomers, α-carboline (9H-pyrido[2,3-b]indole) and β-carboline (9H-pyrido[3,4-b]indole), which exhibit different biological activities.[3] The planar, rigid structure of the γ-carboline nucleus makes it an excellent scaffold for designing molecules that can interact with biological targets such as enzymes and DNA.[3][4]
Nomenclature and Identification
-
Systematic (IUPAC) Name: 5H-pyrido[4,3-b]indol-3-amine
-
Common Synonyms: 3-amino-5H-pyrido(4,3-b)indole, 3-Amino-γ-carboline
-
CAS Number: 69901-70-8[1]
-
Molecular Formula: C₁₁H₉N₃[1]
-
Molecular Weight: 183.21 g/mol [1]
Structural Elucidation
The core structure consists of a benzene ring fused to a pyrrole ring (forming indole), which is in turn fused to a pyridine ring. The key functional group is a primary amine (-NH₂) at the C3 position of the pyridine ring.
-
SMILES: C1=CC=C2C(=C1)C3=CN=C(C=C3N2)N[1]
-
InChI: InChI=1S/C11H9N3/c12-11-5-10-8(6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H2,12,13)[1]
A visual representation of the 5H-pyrido[4,3-b]indol-3-amine structure with standard IUPAC numbering.
Key Isomeric and Derivative Forms
While this guide focuses on the unsubstituted parent amine, a significant portion of the available literature investigates its methylated derivatives, which are potent mutagens and carcinogens formed from the pyrolysis of tryptophan.[5][6]
-
Trp-P-2 (3-amino-1-methyl-5H-pyrido[4,3-b]indole): Found in cooked foods and tobacco smoke, this compound is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC.[7][8] Its study has provided valuable, albeit cautionary, insights into the biological activities of this chemical class.
-
Other Derivatives: The scaffold allows for extensive functionalization at the C1, C4, C8, and N5 positions, leading to a wide array of derivatives with diverse pharmacological profiles.[9][10][11]
Physicochemical Properties
The physical and chemical properties of 5H-pyrido[4,3-b]indol-3-amine are critical for its handling, formulation, and pharmacokinetic profiling in drug development.
| Property | Value / Description | Source(s) |
| Appearance | White to light yellow or light orange crystalline powder. | [12] |
| Melting Point | 230-231 °C (for the parent γ-carboline ring). Derivatives have higher melting points, e.g., 242-247 °C for the 1-methyl derivative (Trp-P-2). | [7][12] |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. | [1] |
| pKa (Strongest Basic) | Estimated to be similar to its 1-methyl derivative, which has a pKa of 9.69, indicating the basicity of the pyridine nitrogen and amino group. | [13] |
| Spectroscopic Data | ||
| ¹H NMR | Aromatic protons expected in the δ 7.0-8.5 ppm range. The amine protons would appear as a broad singlet. Spectral data for various derivatives are available. | [14] |
| ¹³C NMR | Aromatic carbons typically appear in the δ 110-150 ppm range. | [14] |
| Mass Spectrometry | Expected [M+H]⁺ peak at m/z 184.08. The 1-methyl derivative (Trp-P-2) shows a prominent molecular ion peak at m/z 197. | [7][14] |
Synthesis and Reactivity
The synthesis of the γ-carboline core is a key step in accessing this class of compounds for further study. Several synthetic strategies have been developed.
Overview of Synthetic Strategies
-
Fischer Indole Synthesis: A classical and versatile method for constructing the indole ring system, which can be adapted for tetrahydro-γ-carboline derivatives.[4]
-
Acid-Catalyzed Cyclization: Involves the cyclization of precursors like 2-acetamido-3-(2-indolyl)alkanoic acids, followed by dehydrogenation to form the aromatic γ-carboline structure.[1]
-
Transition-Metal Catalyzed Annulation: Modern methods utilizing rhodium(III) or ruthenium(II) catalysts enable efficient and regioselective C-H activation and annulation cascades to construct the γ-carboline framework.[15][16][17][18]
-
Suzuki Cross-Coupling: This reaction is crucial for creating aryl-substituted derivatives, often starting from a brominated γ-carboline intermediate to build molecular complexity and explore structure-activity relationships (SAR).[1][19]
Detailed Experimental Protocol: Representative Synthesis via Cyclization
This protocol describes a generalized acid-catalyzed cyclization approach, a foundational method for forming the pyridoindole core.
-
Step 1: Condensation: An appropriately substituted indole precursor (e.g., indole-2-carboxaldehyde) is condensed with an amino acid ester (e.g., glycine ethyl ester) in the presence of a base like diisopropylethylamine (DIPEA) to form an iminoester intermediate.
-
Step 2: Nucleophilic Addition: The enolate of the iminoester, generated by the base, undergoes a nucleophilic addition to a second molecule of the indole aldehyde, forming an alcohol intermediate.
-
Step 3: Intramolecular Cyclization: Under acidic conditions (e.g., trifluoroacetic acid, TFA), the intermediate undergoes intramolecular cyclization, leading to the formation of the third ring and creating a dihydro-γ-carboline system.
-
Step 4: Aromatization: The dihydro-γ-carboline is then dehydrogenated (aromatized) using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C) to yield the final aromatic γ-carboline product.
-
Step 5: Amination (if necessary): If the starting materials do not contain the amino group, a subsequent nucleophilic aromatic substitution or related reaction may be required to install the 3-amino functionality.
Synthetic Workflow Diagram
Caption: Generalized synthetic workflow for the γ-carboline core.
Chemical Reactivity
The reactivity of 5H-pyrido[4,3-b]indol-3-amine is dictated by its functional groups. The primary amino group at C3 is nucleophilic and can be readily acylated, alkylated, or used in coupling reactions to generate a library of derivatives for SAR studies.[1] The indole nitrogen (N5) can also be alkylated. The electron-rich indole and pyridine rings are susceptible to electrophilic substitution, although the reactivity and regioselectivity will be influenced by the existing substituents.
Biological Activity and Mechanism of Action
The primary therapeutic interest in the 5H-pyrido[4,3-b]indole scaffold stems from its potent activity as an anticancer agent.
Primary Pharmacological Target: Tubulin Polymerization
Numerous studies have identified derivatives of the 5H-pyrido[4,3-b]indole core as potent inhibitors of tubulin polymerization.[1][14][20][21] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[22] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy, employed by drugs like taxanes and vinca alkaloids.
Mechanism of Inhibition
Compounds based on this scaffold act by binding to the colchicine-binding site on β-tubulin.[14][20] This binding event prevents the polymerization of tubulin dimers into microtubules. The consequence of this inhibition is twofold:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from aligning and segregating chromosomes correctly, leading to an arrest in the G2/M phase of the cell cycle.[23]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers intracellular signaling pathways that lead to programmed cell death (apoptosis), selectively eliminating rapidly dividing cancer cells.[19][24]
Signaling Pathway Diagram
Caption: Mechanism of action leading from tubulin binding to apoptosis.
Therapeutic Potential and Toxicological Profile
The ability to inhibit tubulin polymerization makes the 5H-pyrido[4,3-b]indole scaffold a promising starting point for the development of novel anticancer agents.[14][19] Research is focused on designing derivatives with high potency against cancer cell lines, improved solubility, and favorable pharmacokinetic profiles.
However, it is crucial to consider the toxicological profile. As noted, methylated derivatives like Trp-P-1 and Trp-P-2 are known mutagens and carcinogens found in the environment.[6][25] This underscores the importance of careful toxicological evaluation of any new therapeutic candidate derived from this scaffold to ensure a favorable therapeutic window and minimize off-target effects.
Conclusion and Future Directions
5H-pyrido[4,3-b]indol-3-amine is a structurally significant heterocyclic compound with a well-defined role as a tubulin polymerization inhibitor. Its rigid, planar framework and multiple sites for chemical modification make it an attractive scaffold for medicinal chemists. Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening libraries of derivatives to optimize potency and selectivity for the tubulin colchicine site.
-
Improving Drug-like Properties: Enhancing aqueous solubility and oral bioavailability to develop clinically viable drug candidates.
-
Overcoming Drug Resistance: Investigating the efficacy of these compounds against cancer cell lines that have developed resistance to other tubulin-targeting agents.
-
Exploring Other Targets: While its anticancer activity is prominent, the diverse pharmacology of carbolines suggests that derivatives may have activity against other targets, such as cannabinoid receptors or kinases.[26]
References
-
(PMC)
-
(PubMed)
-
(Royal Society of Chemistry)
-
(ACS Publications)
-
(EvitaChem)
-
(PubChem)
-
(ACS Publications)
-
(ACS Publications)
-
(PMC)
-
(PMC)
-
(PubMed)
-
(PubMed)
-
(Royal Society of Chemistry)
-
(OEHHA)
-
(ChemicalBook)
-
(J-STAGE)
-
(PubChem)
-
(PMC)
-
(Royal Society of Chemistry)
-
(PMC)
-
(PubMed)
-
(J-STAGE)
-
(FooDB)
-
(Guidechem)
-
(LookChem)
-
(PubChem)
-
(ResearchGate)
-
(Wikipedia)
-
(ACS Publications)
-
(PubChem)
-
(ResearchGate)
-
(PMC)
-
(BioWorld)
-
(ResearchGate)
-
(ACS Publications)
-
(PubChem)
-
(Sigma-Aldrich)
-
(MDPI)
Sources
- 1. evitachem.com [evitachem.com]
- 2. γ-Carboline - Wikipedia [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Carcinogenic activity of 3-amino-1-methyl-5H-pyrido [4,3-b]indole (Trp-P-2), a pyrolysis product of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carcinogenic tryptophan pyrolysis products in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Amino-1-methyl-5H-pyrido(4,3-b)indole | C12H11N3 | CID 5284476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trp-P-2 (Tryptophan-P-2) - OEHHA [oehha.ca.gov]
- 9. wap.guidechem.com [wap.guidechem.com]
- 10. 3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole | C13H13N3 | CID 5284474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 8-methyl-5H-pyrido[4,3-b]indole | C12H10N2 | CID 44451575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. gamma-carboline CAS#: 244-69-9 [m.chemicalbook.com]
- 13. Showing Compound 3-Amino-1-methyl-5H-pyrido[4,3-b]indole (FDB011200) - FooDB [foodb.ca]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. γ-Carboline synthesis enabled by Rh(iii)-catalysed regioselective C–H annulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis and biological evaluation of 9-aryl-5 H-pyrido[4,3- b]indole derivatives as potential tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. Tryptophan Pyrolysis Products, Trp-P-1 and Trp-P-2 Induce Apoptosis in Primary Cultured Rat Hepatocytes [jstage.jst.go.jp]
- 25. 3-2) CARCINOGENIC TRYPTOPHAN PYROLYSIS PRODUCTS IN THE ENVIRONMENT [jstage.jst.go.jp]
- 26. γ-Carbolines: a novel class of cannabinoid agonists with high aqueous solubility and restricted CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
